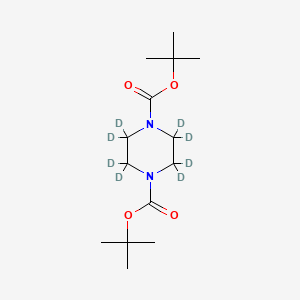

1,4-Bis(tert-boc)piperazine-d8

描述

Significance of Deuterated Organic Compounds in Modern Chemical Science

Deuterated organic compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are pivotal in modern chemical science. clearsynth.com This isotopic substitution, while seemingly minor, imparts unique physicochemical properties that are leveraged in various research domains. The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This effect can slow down metabolic processes, a property that is increasingly exploited in pharmaceutical development to enhance the pharmacokinetic profiles of drugs. hwb.gov.in

Furthermore, deuterated compounds are invaluable in analytical chemistry. In Nuclear Magnetic Resonance (NMR) spectroscopy, the use of deuterated solvents is standard practice to avoid signal interference from the solvent's protons, thereby improving the clarity and resolution of the resulting spectra. tengerchemical.com Similarly, in mass spectrometry, deuterated compounds serve as excellent internal standards, enhancing the accuracy and reliability of quantitative measurements. thalesnano.com The ability to trace the fate of deuterium-labeled molecules through complex biological systems also makes them powerful tools for studying metabolic pathways and reaction mechanisms. simsonpharma.com

The Piperazine (B1678402) Core: Fundamental Roles in Organic Synthesis and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged structure in both organic synthesis and medicinal chemistry. nih.govmdpi.com Its presence in a vast number of biologically active compounds, including several blockbuster drugs, underscores its importance. nih.gov The two nitrogen atoms within the piperazine core provide sites for hydrogen bonding, which can enhance water solubility and bioavailability, crucial properties for drug candidates. mdpi.com

In organic synthesis, piperazine serves as a versatile building block. The two nitrogen atoms can be functionalized, often in a stepwise manner, to introduce a wide array of substituents, leading to a diverse range of molecular architectures. orgsyn.org This adaptability makes piperazine a key intermediate in the synthesis of complex molecules with various therapeutic applications, including anticancer, antiviral, and antidepressant agents. mdpi.com However, a significant portion of piperazine-containing drugs are substituted only at the nitrogen positions, leaving the carbon positions less explored and representing an area of untapped potential for new drug discovery. nih.govmdpi.com

Rational Design and Isotopic Labeling of 1,4-Bis(tert-boc)piperazine-d8

The design of this compound is a strategic combination of isotopic labeling and protecting group chemistry, tailored for specific research applications.

The deuteration of all eight hydrogen atoms on the carbon skeleton of the piperazine ring in this compound is a deliberate design choice. This extensive labeling makes the molecule an ideal internal standard for mass spectrometry-based quantification of piperazine-containing analytes. mdpi.com The co-elution of the deuterated standard with its non-deuterated counterpart allows for accurate correction of matrix effects, leading to more reliable and reproducible results in bioanalytical methods. mdpi.com Furthermore, the deuteration at metabolically susceptible positions can be used to study the metabolic fate of piperazine-containing drug candidates. The kinetic isotope effect can slow down enzymatic degradation, providing insights into the metabolic stability of the molecule. nih.gov

The two tert-butyloxycarbonyl (Boc) groups attached to the nitrogen atoms of the piperazine ring serve as protecting groups. wikipedia.orgjk-sci.com This protection is crucial in multi-step organic syntheses, preventing the reactive secondary amine functionalities from participating in unwanted side reactions. ontosight.ai The Boc group is widely used due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). jk-sci.com This allows for the selective deprotection of the piperazine nitrogens at a desired stage of a synthetic sequence, enabling further functionalization. The steric bulk of the Boc groups also influences the conformation of the piperazine ring, which can be a factor in stereoselective reactions. The use of two Boc groups in this compound ensures that both nitrogen atoms are protected, making it a stable and versatile building block for the synthesis of more complex deuterated molecules. numberanalytics.com

Interactive Data Table: Physicochemical Properties

| Property | Value |

| CAS Number | 1246816-49-8 |

| Molecular Formula | C₁₄H₁₈D₈N₂O₄ |

| Molecular Weight | 294.42 g/mol |

| Appearance | White Solid |

| Purity | 98% |

| Solubility | Chloroform (B151607), Dichloromethane (B109758), DMSO |

| Storage | 2-8°C, protected from air and light |

Data sourced from Coompo. coompo.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ditert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7-10H2,1-6H3/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROXEBCFDJQGOH-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Isotopic Integrity and Structural Elucidation

Application of Mass Spectrometry in Deuterated Compound Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of deuterated compounds. Its high sensitivity and mass resolution allow for precise determination of molecular weight, isotopic distribution, and structural features.

High-Resolution Mass Spectrometry (HRMS) is the primary technique for verifying the molecular formula and assessing the isotopic purity of 1,4-Bis(tert-boc)piperazine-d8. The introduction of eight deuterium (B1214612) atoms in place of hydrogen atoms results in a significant mass shift compared to the unlabeled analog, 1,4-Bis(tert-boc)piperazine. HRMS can measure this mass difference with high accuracy, confirming the successful incorporation of the deuterium labels.

The isotopic purity is a critical parameter, representing the percentage of the compound that contains the desired number of deuterium atoms. By analyzing the isotopic distribution of the molecular ion peak, the relative abundance of species with fewer than eight deuterium atoms (d0 to d7) can be quantified. This analysis confirms the level of deuterium enrichment and identifies the presence of any partially deuterated or non-deuterated impurities. For a high-quality standard, the isotopic purity is expected to be ≥98%.

Table 1: Illustrative Isotopic Distribution for this compound This table represents a theoretical calculation of the expected mass-to-charge ratios (m/z) for the protonated molecule [M+H]⁺ and the relative abundance of each isotopologue, assuming a deuterium enrichment of 99%.

| Isotopologue (Number of D atoms) | Species | Theoretical m/z [M+H]⁺ | Expected Relative Abundance (%) |

| 8 | C₁₄H₁₈D₈N₂O₄ | 295.29 | 100.0 |

| 7 | C₁₄H₁₉D₇N₂O₄ | 294.28 | < 1.0 |

| 6 | C₁₄H₂₀D₆N₂O₄ | 293.27 | < 0.5 |

| 0 | C₁₄H₂₆N₂O₄ | 287.21 | < 0.1 |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of this compound, which provides confirmation of its molecular structure. The fragmentation of molecules protected with tert-butoxycarbonyl (Boc) groups is well-characterized. doaj.org Under electron ionization (EI) or collision-induced dissociation (CID), characteristic losses of the Boc group are observed.

Key fragmentation pathways include the loss of isobutylene (B52900) (C₄H₈, 56 Da) and the subsequent loss of carbon dioxide (CO₂, 44 Da), or the loss of the entire Boc group radical. A prominent fragment is often the tert-butyl cation (C₄H₉⁺, m/z = 57). For this compound, the observation of these characteristic neutral losses and fragment ions, adjusted for the mass of the deuterated piperazine (B1678402) core, confirms the presence of the two Boc groups and the integrity of the piperazine-d8 ring.

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry Based on established fragmentation patterns for N-Boc protected compounds. doaj.org

| Fragment Ion Description | Proposed Structure / Loss | Predicted m/z |

| Molecular Ion | [C₁₄H₁₈D₈N₂O₄]⁺ | 294.28 |

| Loss of tert-butyl radical | [M - C₄H₉]⁺ | 237.22 |

| Loss of isobutylene | [M - C₄H₈]⁺ | 238.22 |

| Loss of isobutylene and CO₂ | [M - C₄H₈ - CO₂]⁺ | 194.19 |

| Loss of one Boc group | [M - C₅H₉O₂]⁺ | 193.18 |

| tert-butyl cation | [C₄H₉]⁺ | 57.07 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and dynamic properties of a molecule in solution.

While ¹H NMR is useful for non-deuterated compounds, its utility for highly deuterated molecules like this compound is limited. Instead, Deuterium NMR (²H or D NMR) is employed to directly observe the signals from the incorporated deuterium atoms. This technique definitively confirms the location of the deuterium labels on the piperazine ring at the 2, 3, 5, and 6 positions. The chemical shifts in ²H NMR are equivalent to those in ¹H NMR, but the signals are typically broader. A successful synthesis is characterized by a strong signal in the ²H NMR spectrum corresponding to the piperazine ring protons and a concurrent disappearance of those signals in the ¹H NMR spectrum.

The two tert-butoxycarbonyl (Boc) groups on the piperazine ring exhibit restricted rotation around the carbamate (B1207046) C-N bond due to its partial double-bond character. This restricted rotation can lead to the presence of different conformers (rotamers) at room temperature, which can be observed by NMR spectroscopy.

Variable Temperature (VT) NMR studies are performed to investigate these dynamic processes. rsc.orgnih.govst-andrews.ac.uk By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases. From the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on closely related N-Boc protected piperazines have determined these barriers to be in the range of 56-80 kJ/mol. rsc.org This conformational dynamic is an important characteristic of the molecule's behavior in solution.

Table 3: Representative Rotational Barrier Data for N-Acyl Piperazine Derivatives Data from VT-NMR studies on analogous non-deuterated N-acyl piperazine compounds. rsc.org

| Compound Structure | Solvent | Coalescence Temp. (T_c) [K] | Rotational Barrier (ΔG‡) [kJ/mol] |

| N-Benzoylpiperazine | CDCl₃ | ~340 | 68.2 |

| N-(4-Nitrobenzoyl)piperazine | CDCl₃ | ~345 | 69.5 |

| N-(4-Methoxybenzoyl)piperazine | CDCl₃ | ~335 | 67.1 |

Chromatographic Purity Assessment of Deuterated Piperazines

Chromatographic techniques are essential for determining the chemical purity of this compound, separating it from any synthetic byproducts, starting materials, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.govunodc.org A reversed-phase method, typically using a C18 column, is effective for separating piperazine derivatives. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient mode. Detection is commonly achieved using a UV detector, as the Boc-groups provide a chromophore, or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can also be employed, particularly for assessing volatile impurities. rsc.orgresearchgate.net

Table 4: Example HPLC Conditions for Purity Analysis of Piperazine Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Impurity Profiling

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. In the context of this compound, GC coupled with a mass spectrometer (GC-MS) is instrumental in identifying and quantifying potential impurities that may be present from the synthesis process. The impurity profile is a critical aspect of quality control, as even minute amounts of contaminants can affect the accuracy of quantitative assays.

The GC method typically involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic identifier.

Potential impurities in this compound could include starting materials, byproducts, or degradation products. For instance, the synthesis may involve precursors like piperazine and di-tert-butyl dicarbonate (B1257347). Incomplete reactions or side reactions could lead to the presence of mono-Boc-piperazine or unreacted piperazine. rsc.org GC-MS analysis allows for the detection of these and other potential impurities by separating them based on their volatility and polarity, followed by mass analysis for identification. The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique fingerprint for each impurity.

A typical GC-MS analysis for impurity profiling of this compound would involve a temperature-programmed run to ensure the elution of compounds with a wide range of boiling points. The resulting chromatogram would show peaks corresponding to the main compound and any impurities present. The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative assessment of the impurity levels.

Table 1: Potential Impurities in this compound Identified by GC-MS

| Compound Name | Potential Source | Typical Retention Time (min) |

| Piperazine | Unreacted starting material | Early eluting |

| tert-Butanol | Byproduct from Boc-protection reaction | Early eluting |

| Mono-Boc-piperazine | Incomplete reaction product | Intermediate eluting |

| 1,4-Bis(tert-boc)piperazine (d0) | Isotopic impurity | Co-eluting with d8 or slightly separated |

| Note: Retention times are relative and depend on the specific GC column and conditions used. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for confirming the purity and identity of this compound. semanticscholar.org It is particularly well-suited for non-volatile and thermally labile compounds that are not amenable to GC analysis. LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.

In an LC-MS analysis, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation occurs in a column packed with a stationary phase, with a liquid mobile phase pushing the sample through. For a compound like this compound, a reversed-phase column is often used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as water and acetonitrile.

After separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]+. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is crucial for this analysis as it provides highly accurate mass measurements, which can be used to confirm the elemental composition of the parent compound and any fragment ions. rsc.org

The mass spectrum of this compound will show a prominent peak corresponding to its deuterated molecular weight. The isotopic enrichment can be determined by comparing the intensity of the desired deuterated species to any residual non-deuterated (d0) or partially deuterated species. rsc.org Furthermore, tandem mass spectrometry (MS/MS) can be employed to gain structural information. In an MS/MS experiment, the parent ion of interest is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern of the tert-butoxycarbonyl (Boc) group is well-characterized and involves the loss of isobutylene (C4H8) and carbon dioxide (CO2). doaj.org This characteristic fragmentation provides definitive confirmation of the compound's identity.

Table 2: Key LC-MS Parameters and Findings for this compound

| Parameter | Description | Typical Value/Finding |

| Chromatographic Mode | Type of liquid chromatography used. | Reversed-Phase HPLC/UHPLC |

| Column | Stationary phase used for separation. | C18 |

| Mobile Phase | Solvents used to carry the sample through the column. | Gradient of water and acetonitrile with formic acid |

| Ionization Mode | Method used to ionize the compound. | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | Mass-to-charge ratio of the protonated molecule. | Corresponds to [C14H18D8N2O4+H]+ |

| Key Fragment Ions (m/z) | Characteristic product ions from MS/MS fragmentation. | Loss of C4H8, loss of C4H8 and CO2 |

| Purity Assessment | Determination of the percentage of the main compound. | Typically >98% |

| Isotopic Enrichment | Percentage of the desired deuterated species. | Typically >99 atom % D |

| Note: Specific m/z values will depend on the exact mass and charge state of the ions. |

Research Applications of 1,4 Bis Tert Boc Piperazine D8 As a Labeled Intermediate

Stable Isotope-Labeled Analytical Standards and Reference Materials

One of the most significant applications of 1,4-Bis(tert-boc)piperazine-d8 is in the preparation of stable isotope-labeled (SIL) internal standards for use in quantitative analytical techniques, particularly mass spectrometry (MS). acs.org As a certified reference material, it provides a high degree of accuracy for analytical testing. lgcstandards.com The key advantage of using a deuterated standard is that it is chemically identical to the analyte of interest but has a different mass due to the deuterium (B1214612) atoms. This mass difference allows it to be distinguished from the non-labeled analyte in an MS analysis, while its similar chemical behavior ensures it experiences comparable sample processing, extraction, and ionization effects. acs.org

In drug development and metabolic studies, researchers often need to measure minute quantities of a specific compound within complex biological samples like blood, plasma, or tissue. medchemexpress.commedchemexpress.com this compound is used to synthesize the deuterated version of a target analyte, which is then added to the biological sample in a known quantity to serve as an internal standard. acs.org During analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), the ratio of the non-labeled analyte to the deuterated standard is measured. This ratio allows for precise quantification of the analyte, correcting for any loss that may occur during sample preparation or fluctuations in the instrument's signal. acs.org This technique is crucial for pharmacokinetic studies, where understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is vital. medchemexpress.comacs.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈D₈N₂O₄ medchemexpress.compharmaffiliates.com |

| Molecular Weight | 294.42 g/mol medchemexpress.compharmaffiliates.com |

| CAS Number | 1246816-49-8 medchemexpress.compharmaffiliates.com |

| Isotopic Purity | Typically high, used as a standard lgcstandards.com |

| Appearance | White to Pale Yellow Solid pharmaffiliates.com |

The synthesis of active pharmaceutical ingredients (APIs) can often result in the formation of impurities. Regulatory agencies require that these impurities be identified and quantified to ensure the safety and efficacy of the final drug product. This compound can be used as a starting material to synthesize deuterated versions of potential or known impurities. medchemexpress.eu For instance, a related deuterated piperazine (B1678402) serves as a labeled version of a known trimetazidine (B612337) impurity. medchemexpress.eu These labeled impurity standards are invaluable for developing and validating analytical methods to detect and quantify their non-labeled counterparts in the final API, ensuring that they remain below acceptable safety thresholds. medchemexpress.com

Building Block for Deuterated Biologically Active Molecules

Beyond its direct use in analytical standards, this compound is a valuable synthetic building block. cymitquimica.com The Boc protecting groups can be easily removed under acidic conditions, exposing the piperazine nitrogens for further chemical reactions, while the deuterated piperazine core is incorporated into a larger target molecule. rsc.orgwhiterose.ac.uk

Table 2: Research Applications of Deuterated Piperazine Intermediates

| Application Area | Specific Use | Research Goal |

|---|---|---|

| Analytical Chemistry | Internal Standard for LC-MS | Accurate quantification in complex samples acs.orgmedchemexpress.com |

| Pharmaceutical Quality | Impurity Reference Standard | Validation of methods to control impurities medchemexpress.eumedchemexpress.com |

| Drug Discovery | Synthesis of Deuterated Analogs | Improve metabolic stability and pharmacokinetics medchemexpress.comacs.org |

| PROTAC Research | Synthesis of Labeled PROTACs | Studying the mechanism and fate of protein degraders medchemexpress.eunih.gov |

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. core.ac.ukchemsrc.com These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a chemical linker connecting the two. nih.govchemsrc.com The piperazine scaffold is a common component used in the linkers of PROTACs. medchemexpress.commedchemexpress.commedchemexpress.eu By using this compound in the synthesis, researchers can create deuterated PROTACs. medchemexpress.eu These labeled molecules are instrumental in studying the ADME and mechanism of action of the PROTAC itself, allowing for precise tracking and quantification in complex biological systems. nih.gov

Tracer Studies in Biological Systems

The stable isotopic label of this compound makes it an effective tracer for studying biological pathways without the complications of radioactivity. medchemexpress.commedchemexpress.com After being incorporated into a larger biologically active molecule, the deuterated piperazine core acts as a tag that can be followed using mass spectrometry. This allows researchers to trace the metabolic fate of the molecule in vivo, identifying metabolites and elucidating metabolic pathways. acs.org This information is critical for understanding how a drug is processed by the body, which helps in designing safer and more effective therapeutic agents.

Chemical Labeling Strategies

The tert-Butyloxycarbonyl (Boc) protecting groups on this compound play a crucial role in chemical labeling strategies. rsc.org These groups can be selectively removed under specific acidic conditions, revealing the reactive secondary amine functionalities of the piperazine ring. nih.gov This allows for the controlled, stepwise introduction of the deuterated piperazine moiety onto a target molecule.

This strategy is particularly useful in the synthesis of complex molecules where multiple reactive sites need to be differentiated. The Boc-protected, deuterated piperazine can be incorporated at a specific step in a multi-step synthesis. After subsequent reactions at other sites of the molecule, the Boc groups can be removed to allow for further functionalization of the piperazine nitrogen atoms. This controlled approach ensures that the deuterium label is precisely placed within the final molecule, which is essential for its intended application as a tracer or internal standard.

Development of Advanced Organic Reaction Methodologies

This compound and its non-deuterated analog are important building blocks in the development and optimization of modern organic reactions, particularly those involving the formation of carbon-nitrogen bonds.

The piperazine nitrogens, once deprotected, are nucleophilic and can participate in a variety of nucleophilic substitution reactions. researchgate.net This allows for the attachment of the piperazine ring to molecules containing electrophilic centers, such as alkyl halides or epoxides. The use of the deuterated version allows for the synthesis of labeled products that can be used in the applications described above.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. organic-chemistry.orglibretexts.org N-Boc-piperazine is a common substrate in these reactions. researchgate.netnih.gov By using this compound, researchers can synthesize a wide range of deuterated aryl piperazine derivatives. These labeled compounds are of significant interest in medicinal chemistry, as the aryl piperazine motif is a common scaffold in many biologically active molecules. The ability to create isotopically labeled versions of these compounds is critical for drug metabolism and pharmacokinetic studies. researchgate.net

Lithiation and Trapping Reactions

The introduction of substituents onto the piperazine ring via direct C-H functionalization is a powerful strategy in medicinal chemistry for creating structural diversity. One of the key methods to achieve this is through the lithiation of a C-H bond, creating a nucleophilic organolithium intermediate, which can then be "trapped" by an electrophile to form a new carbon-carbon or carbon-heteroatom bond. This section focuses on the research applications of this compound as a labeled intermediate in such reactions, with the understanding that its reactivity mirrors that of its non-deuterated analog, 1,4-Bis(tert-boc)piperazine.

The direct α-lithiation of N-Boc protected nitrogen heterocycles is a well-established and effective method for introducing a variety of substituents. beilstein-journals.org Seminal work in this area has paved the way for the functionalization of numerous heterocyclic systems. beilstein-journals.org However, the application of this methodology to N-Boc-protected piperazines has seen slower progress compared to other saturated nitrogen heterocycles like pyrrolidines and piperidines. beilstein-journals.org

Early examples of the direct α-lithiation of N-Boc-protected piperazines were reported in 2005. beilstein-journals.org These methods typically involve treating the N-Boc-piperazine with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), at low temperatures (e.g., -78 °C) to generate the α-lithiated species. beilstein-journals.orgthieme-connect.de This intermediate can then be quenched with a range of electrophiles. thieme-connect.de

Researchers have developed simplified and more general procedures for the racemic lithiation and trapping of N-Boc piperazines. researchgate.netacs.orgwhiterose.ac.ukacs.org These studies have optimized reaction conditions, including lithiation times, often with the aid of in situ IR spectroscopy to monitor the reaction progress. whiterose.ac.uknih.gov A significant advancement has been the development of a diamine-free lithiation process, which can be conducted at a more practical temperature of -30 °C. beilstein-journals.org

The choice of the substituent on the second nitrogen atom of the piperazine ring has a notable effect on the outcome of the reaction. beilstein-journals.org For instance, studies on N-Boc-N'-benzyl piperazine have shown that treatment with s-BuLi in THF at -78 °C for one hour, followed by the addition of an electrophile, yields a variety of α-substituted piperazines. whiterose.ac.ukacs.org

The scope of electrophiles used in these trapping reactions is broad, leading to a diverse array of functionalized piperazines. Good to excellent yields have been reported for reactions with silyl (B83357) chlorides, stannyl (B1234572) chlorides, alkyl halides, and carbonyl compounds. whiterose.ac.ukacs.org For example, trapping the lithiated intermediate of N-Boc-N'-benzyl piperazine with electrophiles such as trimethylsilyl (B98337) chloride (Me₃SiCl), tributyltin chloride (Bu₃SnCl), and methyl iodide (MeI) has proven effective. whiterose.ac.ukacs.org The reaction with carbonyl compounds like cyclohexanone (B45756) and benzophenone (B1666685) can lead to the formation of oxazolidinones after the intermediate alkoxide cyclizes onto the Boc group. whiterose.ac.ukacs.org

In some cases, transmetalation of the lithiated intermediate to a different metal, such as copper or zinc, can be advantageous before the addition of the electrophile. beilstein-journals.orgnih.gov For example, a Li/Zn transmetalation followed by a Negishi cross-coupling reaction has been used for the α-arylation of N-Boc piperazines. acs.orgacs.org

While the direct lithiation and trapping provide a powerful tool for C-H functionalization, challenges such as ring fragmentation can occur, particularly with certain electrophiles. whiterose.ac.ukacs.org The development of asymmetric lithiation-trapping sequences using chiral ligands has also been a major focus, enabling the synthesis of enantiopure α-substituted piperazines, which are crucial for the development of chiral drugs. nih.govnih.govacs.orgyork.ac.uk

The following tables summarize the results of lithiation and trapping reactions on N-Boc-N'-substituted piperazines, which serve as a model for the reactivity of this compound.

Table 1: Diamine-Free Lithiation/Trapping of N-Boc-N'-benzyl piperazine whiterose.ac.ukacs.org

| Electrophile | Product | Yield (%) |

| Me₃SiCl | α-silyl piperazine | 60 |

| Bu₃SnCl | α-stannyl piperazine | 74 |

| MeI | α-methyl piperazine | 64 |

| Methyl Chloroformate | α-methyl ester piperazine | 60 |

| Paraformaldehyde | α-hydroxymethyl piperazine | 60 |

| Cyclohexanone | Oxazolidinone derivative | 44 |

| Benzophenone | Oxazolidinone derivative | 90 |

| Reaction Conditions: 1.3 eq. s-BuLi, THF, -78 °C, 1 h, then addition of electrophile. |

Table 2: TMEDA Mediated Lithiation/Trapping of N-Boc-N'-cumyl piperazine whiterose.ac.uk

| Electrophile | Product | Yield (%) |

| Me₃SiCl | α-silyl piperazine | 98 |

| Bu₃SnCl | α-stannyl piperazine | 80 |

| MeI | α-methyl piperazine | 95 |

| Allyl Bromide (after transmetalation to copper) | α-allyl piperazine | 80 |

| Methyl Chloroformate | α-methyl ester piperazine | 66 |

| Paraformaldehyde | Oxazolidinone and Alcohol mixture | 26 (Oxazolidinone), 57 (Alcohol) |

| Reaction Conditions: 1.3 eq. s-BuLi, 1.3 eq. TMEDA, Et₂O, -78 °C, 1 h, then addition of electrophile. |

Isotope Effects in Reaction Kinetics and Mechanisms

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). unam.mxwikipedia.org This effect is particularly pronounced when a bond to the isotope is broken in the rate-determining step of a reaction (primary KIE). unam.mxlibretexts.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, requiring more energy to break. unam.mx Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. wikipedia.org

In the context of deuterated piperazine systems, KIE studies are instrumental in elucidating reaction mechanisms. researchgate.netthalesnano.comjuniperpublishers.com For instance, in the photocatalytic N-alkylation of piperazine with alcohols over a Pd/TiO2 catalyst, methanol (B129727) isotope kinetics revealed that the α-C–H cleavage of methanol to form a hydroxymethyl radical is the rate-determining step. researchgate.net Similarly, deuterium-labeling studies in the copper-catalyzed asymmetric hydroamination of olefins indicated that the hydrocupration step is likely irreversible. acs.org

Even when the deuterated bond is not directly broken in the rate-limiting step, a smaller secondary kinetic isotope effect (SKIE) can be observed. wikipedia.orglibretexts.org These effects arise from changes in the vibrational modes at the transition state and can provide valuable information about the reaction mechanism. wikipedia.org For example, the deuteration of N-alkylamine-based pharmaceuticals at the β-amino C-H bonds, a process catalyzed by B(C6F5)3, proceeds through an enamine intermediate, and the study of isotope effects can help to confirm this pathway. nih.gov

The magnitude of the KIE, typically expressed as the ratio of the rate constants (kH/kD), provides quantitative data about the transition state. libretexts.org For primary KIEs involving the C-H/C-D bond, this ratio can range from 6 to 10. wikipedia.org The precise value can offer insights into the symmetry and linearity of the bond-breaking process in the transition state. These mechanistic insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes. acs.org

Computational Chemistry and Density Functional Theory (DFT) Studies on Deuterated Piperazine Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the properties of deuterated piperazine derivatives at the molecular level. worldscientific.com DFT calculations allow for the accurate prediction of molecular structures, vibrational frequencies, and reaction energies, complementing experimental findings and providing a deeper understanding of the system's behavior. worldscientific.comacs.org

Conformation and Rotamer Analysis

The piperazine ring can adopt several conformations, with the chair form being the most thermodynamically stable. nih.gov However, the presence of substituents, such as the tert-butoxycarbonyl (Boc) groups in this compound, can lead to a complex conformational landscape with multiple rotamers (rotational isomers). nih.govrsc.org These rotamers arise from the restricted rotation around the N-C(O) amide bond, which has partial double-bond character. nih.govrsc.orgresearchgate.net

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for studying these conformational dynamics. nih.govresearchgate.netrsc.org In symmetrically N,N'-diacylated piperazines, the presence of multiple signals at low temperatures in the 1H and 13C NMR spectra provides direct evidence for the existence of different rotamers. nih.govrsc.org

Table 1: Conformational Properties of Piperazine Derivatives

| Compound | Predominant Conformation | Key Feature | Analytical Technique |

| N-benzoylated piperazines | Chair | Rotamers due to restricted amide bond rotation | Temperature-dependent NMR, XRD nih.govresearchgate.net |

| Protonated piperazine macrocycle | Chair | Two sets of resonances for axial and equatorial protons | 1H NMR nih.gov |

| N-Boc-piperazine-d8 | Chair | Boc group in equatorial position | Inferred from related structures |

Reaction Pathway Elucidation

DFT calculations are instrumental in mapping out the entire reaction pathway for chemical transformations involving deuterated piperazine derivatives. thalesnano.comacs.org By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into the factors that control the reaction's selectivity and efficiency. acs.org

For example, in the reaction of piperazine-based dithiooxamide (B146897) ligands with diiodine, DFT calculations were used to propose a plausible reaction mechanism involving a three-center-four-electron S-S-I bond formation followed by radical activation. acs.org Similarly, in the photocatalyzed epimerization of piperazines, DFT calculations helped to correlate the observed diastereomer distributions with their relative energies. acs.orgnih.gov These computational studies can guide the design of new catalysts and reaction conditions to favor desired reaction outcomes.

Interaction with Catalytic Systems

The interaction of deuterated piperazine derivatives with catalysts is a critical aspect of many chemical transformations. evitachem.com DFT calculations can model these interactions with a high degree of accuracy, providing insights into the binding modes and the nature of the catalytic cycle. nih.gov

Structural Activity Relationship (SAR) Studies Enabled by Isotopic Labeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. nih.govunimi.itacs.orgbutantan.gov.br Isotopic labeling with deuterium is a subtle yet powerful modification that can provide unique insights in SAR studies.

Impact of Deuteration on Molecular Recognition and Binding Affinities

Deuteration can lead to a stronger hydrogen bond in some cases, a phenomenon known as the Ubbelohde effect. This can result in increased binding affinity. mdpi.com Conversely, the lower polarizability of the C-D bond compared to the C-H bond can weaken van der Waals interactions, potentially leading to decreased affinity. The net effect on binding affinity is often a subtle balance of these opposing factors. mdpi.com

In a study on the histamine (B1213489) H2 receptor, replacing the solvent with D2O led to a significant increase in the binding affinity of histamine, suggesting that deuteration can favorably modulate receptor-ligand interactions. mdpi.com In another example, deuteration of a GABA receptor ligand led to a slight reduction in receptor affinity, which was attributed to slower dissociation rates and reduced conformational flexibility of the deuterated piperazine ring.

Stable isotope-labeled compounds like this compound are also invaluable tools in quantitative mass spectrometry-based bioanalysis. nih.govprinceton.edu They serve as ideal internal standards, co-eluting with the non-labeled analyte and correcting for variations in sample preparation and instrument response, thus enabling accurate quantification of the parent drug in biological matrices. juniperpublishers.comnih.gov

Mechanistic and Theoretical Investigations Involving Deuterated Piperazine Systems

Elucidation of Byproducts and Reaction Refinements

In the synthesis of deuterated piperazine (B1678402) derivatives, such as 1,4-Bis(tert-boc)piperazine-d8, the formation of byproducts can impact yield and purity. Understanding the mechanistic pathways that lead to these impurities is crucial for refining reaction conditions and optimizing synthetic routes.

One common issue in the synthesis of monosubstituted piperazines is the formation of the corresponding disubstituted byproduct. For instance, during the preparation of N-Boc-piperazine, the simultaneous protection of both nitrogen atoms can occur, leading to the formation of 1,4-Bis(tert-boc)piperazine. This reduces the yield of the desired monosubstituted product and necessitates extensive purification, thereby increasing costs. chemicalbook.com To address this, stoichiometric control is critical. Using an excess of piperazine relative to the protecting group reagent can help minimize the formation of the disubstituted byproduct. mdpi.com

In the context of preparing 1-Boc-piperazine, gas chromatography can be employed to monitor the reaction, identifying the desired product and the 1,4-bis-Boc-piperazine impurity. chemicalbook.com This analytical insight allows for real-time adjustments and helps in determining the optimal reaction endpoint to maximize the yield of the target compound.

Furthermore, in reactions involving the alkylation of piperazine, such as with 4-chlorobenzhydryl chloride, deviation from the ideal stoichiometry can lead to the formation of monosubstituted piperazine as a byproduct, typically in the range of 5-10%. To mitigate this, using a slight excess (around 10%) of the alkylating agent can drive the reaction towards the desired disubstituted product. Subsequent purification via column chromatography is often necessary to separate the desired product from any remaining monosubstituted byproduct.

The choice of solvent and base is also instrumental in refining these reactions. For example, the use of anhydrous chloroform (B151607) or methanol (B129727) can facilitate nucleophilic substitution, while bases like triethylamine (B128534) or sodium hydroxide (B78521) are used to neutralize acidic byproducts.

Recent research has also explored more innovative approaches to piperazine synthesis to circumvent common byproduct issues. One such method starts with diethylamine (B46881) and proceeds through chlorination, Boc protection, and cyclization steps to yield 1-BOC-Piperazine, aiming for a more efficient and cleaner synthesis. chemicalbook.com

Table of Reaction Parameters and Byproduct Control:

| Reaction Type | Key Parameter | Refinement Strategy | Common Byproduct(s) |

|---|---|---|---|

| Boc Protection of Piperazine | Stoichiometry | Use excess piperazine | 1,4-Bis(tert-boc)piperazine |

| Double Alkylation of Piperazine | Stoichiometry | Use ~10% excess of alkylating agent | Monosubstituted piperazine |

| General Synthesis | Reaction Time | Optimize duration to balance conversion and decomposition | Decomposition products |

Future Directions and Emerging Research Avenues for Deuterated Piperazine Derivatives

Expansion of Deuterated Building Block Repertoire

The creation of new medicines and functional molecules is increasingly reliant on the availability of well-defined deuterated building blocks. d-nb.info This approach allows for precise control over the location and level of deuterium (B1214612) incorporation, minimizing isotopic impurities and ensuring the homogeneity of the final product. d-nb.info The piperazine (B1678402) heterocycle is one of the most common N-heterocycles found in FDA-approved drugs, making its deuterated isotopologues highly valuable for drug development. d-nb.inforesearchgate.net

The future in this area points towards a significant expansion of the catalog of deuterated piperazine derivatives available to chemists. While compounds like 1,4-Bis(tert-boc)piperazine-d8 provide a foundational starting material, the demand is growing for a more diverse array of functionalized and stereochemically defined deuterated piperazine building blocks. d-nb.infoenamine.net This expansion will enable the synthesis of a wider range of complex molecular architectures with enhanced pharmacokinetic profiles. Research is focused on developing synthetic routes to piperazine rings with varied substitution patterns and levels of deuteration, moving beyond simple perdeuteration. Companies specializing in building blocks for drug discovery are actively synthesizing and making available a collection of deuterium-containing scaffolds to meet this demand. enamine.net

Table 1: Examples of Emerging Deuterated Piperazine Building Blocks

| Compound Name | Deuteration Pattern | Potential Application | Reference(s) |

|---|---|---|---|

| This compound | Perdeuterated ring | Protected intermediate for deuterated drug synthesis | medchemexpress.comsigmaaldrich.compharmaffiliates.com |

| N-Boc-piperazine-d8 | Perdeuterated ring, one free NH | Intermediate for asymmetrical deuterated derivatives | |

| Ziprasidone-(piperazine-d8) | Perdeuterated piperazine moiety | Isotopic standard and metabolic studies of Ziprasidone | sigmaaldrich.com |

| mCPP-D8 | Perdeuterated piperazine and phenyl ring | Internal standard for analytical and forensic detection | mdpi.comnih.govresearchgate.net |

| 1-Isopropyl-d7-piperazine | Deuterated isopropyl group | Building block for studying metabolism at the N-alkyl position | vulcanchem.com |

This table is illustrative and represents a snapshot of the types of deuterated building blocks being developed.

Advanced Applications in Systems Biology and Multi-Omics Research

Deuterium-labeled compounds are indispensable tools for probing complex biological systems. scispace.com Their unique mass makes them ideal tracers for metabolic studies and as internal standards for quantitative mass spectrometry, with applications spanning proteomics, metabolomics, and lipidomics. scispace.comthalesnano.comacs.org The future will see deuterated piperazine derivatives, synthesized from precursors like this compound, being used more extensively in these advanced research areas.

In proteomics , hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for analyzing protein conformation, dynamics, and interactions. acs.orgacs.org While this typically involves exchanging labile amide hydrogens with deuterium from D₂O, piperazine-containing drugs can be studied for their effect on protein dynamics. Furthermore, isobaric labeling reagents, such as the iTRAQ tags which incorporate a piperazine ring, are used for relative and absolute quantification of proteins in complex samples. acs.orgnih.gov Deuterated versions of these tags or the molecules they are attached to could offer new multiplexing strategies.

In metabolomics and lipidomics , deuterated molecules are crucial for tracing metabolic pathways and for accurate quantification. nih.govmdpi.comnih.gov The metabolism of a piperazine-containing drug can be elucidated by administering a deuterated version and analyzing the metabolites by mass spectrometry. mdpi.com This helps in identifying sites of metabolic vulnerability and in designing next-generation drugs with improved stability. frontiersin.orgresearchgate.net The use of deuterated standards is essential for correcting for matrix effects and improving the accuracy of quantification in complex biological samples. researchgate.netthalesnano.com

Table 2: Applications of Deuterated Piperazines in Multi-Omics

| Omics Field | Application | Example | Reference(s) |

|---|---|---|---|

| Proteomics | Quantitative analysis of protein expression | Use of isobaric tags (e.g., iTRAQ) containing a piperazine core for multiplexed quantification. | acs.orgnih.gov |

| Studying protein-drug interactions | Analyzing conformational changes in a target protein upon binding of a deuterated piperazine-based drug using HDX-MS. | acs.org | |

| Metabolomics | Metabolic pathway tracing | Following the biotransformation of a deuterated piperazine drug to identify its metabolites. | mdpi.comresearchgate.net |

| Quantitative analysis | Using a deuterated analog (e.g., mCPP-d8) as an internal standard for the precise measurement of the non-deuterated drug or metabolite. | mdpi.comresearchgate.net | |

| Lipidomics | Metabolic quenching and extraction | Using deuterated solvents to stop metabolic processes and serve as internal standards during lipid extraction and analysis. | nih.gov |

Development of Novel Synthetic Methodologies for Deuterium Incorporation

The growing demand for specifically labeled deuterated compounds necessitates the development of more efficient, selective, and scalable synthetic methods. researchgate.net Traditional methods often involve multi-step syntheses starting from simple deuterated precursors. researchgate.net However, recent research has focused on late-stage deuteration and novel catalytic approaches that offer more direct routes to these valuable molecules. d-nb.inforesearchgate.net

Future developments will likely focus on several key areas:

Catalytic Hydrogen Isotope Exchange (HIE): This remains a dominant strategy, with new catalysts being developed for greater selectivity. researchgate.net Methods using heterogeneous catalysts like Palladium on carbon (Pd/C) in D₂O offer a versatile way to deuterate nitrogen-containing heterocycles. researchgate.net Iridium-based catalysts have shown promise for regioselective ortho-deuteration. acs.org

Electrocatalytic Deuteration: This emerging technique uses an electric current to drive the deuteration of aromatic and heteroaromatic compounds, using D₂O as an inexpensive and readily available deuterium source. bohrium.com This method has been shown to be scalable and can produce highly deuterated products, including deuterated piperazine hydrochloride, under mild conditions. bohrium.com

Construction from Deuterated Reagents: Synthesizing the heterocyclic core using smaller, pre-deuterated fragments is another powerful strategy. nih.gov This allows for precise control over the deuterium placement. For instance, using deuterated dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can be used to construct deuterated heterocycles. nih.gov Similarly, using calcium carbide with D₂O provides an atom-economical route to in-situ generated deuteroacetylene for cycloaddition reactions. rsc.org

Table 3: Comparison of Emerging Deuteration Methodologies

| Methodology | Deuterium Source | Key Advantages | Challenges | Reference(s) |

|---|---|---|---|---|

| Catalytic HIE | D₂O, D₂ gas | High deuterium incorporation, broad substrate scope. | Catalyst cost, regioselectivity control, sometimes harsh conditions. | researchgate.netresearchgate.netresearchgate.net |

| Electrocatalytic Reductive Deuteration | D₂O | Scalable, cost-effective, mild conditions, high D-incorporation. | Requires specific electrode materials, scope for complex molecules is still being explored. | bohrium.com |

| Cycloaddition with in situ Deuterated Reagents | CaC₂, D₂O | Atom-economical, convenient, cost-efficient. | Limited to specific ring systems (e.g., isoxazoles), functional group tolerance. | rsc.org |

| Heterocycle Construction | Deuterated small molecules (e.g., Me₂NCD(OMe)₂) | Precise control of deuterium placement. | Availability and cost of deuterated starting materials. | nih.gov |

Integration with Machine Learning for Predictive Synthesis and Property Design

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize the design and synthesis of new molecules, including deuterated compounds. researchgate.net Machine learning (ML) algorithms can analyze vast datasets to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. ucla.eduuni-muenchen.de

In the context of deuterated piperazine derivatives, ML can be applied in several impactful ways:

Predictive Synthesis: ML models, trained on data from high-throughput experimentation (HTE), can predict the success and yield of deuteration reactions for complex molecules. uni-muenchen.de This can significantly reduce the time and resources spent on empirical optimization of synthetic protocols.

Retrosynthesis Planning: Computational tools are being developed that can devise a synthetic pathway for a target molecule, including complex deuterated structures. ucla.edu This can help chemists navigate the challenges of incorporating deuterium at specific sites.

Property Prediction: AI can be used to predict the physicochemical and pharmacokinetic properties of novel deuterated compounds before they are synthesized. researchgate.net For example, ML models can predict metabolic stability, helping to prioritize which deuterated analog of a drug is most likely to succeed. Furthermore, ML is being used to achieve highly accurate predictions of NMR spectra, a critical tool for characterizing the resulting deuterated molecules. mdpi.com

Table 4: Role of Machine Learning in Developing Deuterated Compounds

| Application Area | Machine Learning Task | Potential Impact | Reference(s) |

|---|---|---|---|

| Synthesis Planning | Retrosynthesis analysis, reaction outcome prediction. | Accelerates the design of efficient synthetic routes for novel deuterated piperazines. | researchgate.netucla.edu |

| Reaction Optimization | Predicts optimal conditions (catalyst, solvent, temp.) from HTE data. | Reduces experimental effort and material waste; improves reaction yields and purity. | uni-muenchen.de |

| Property Design | Predicts ADME properties (e.g., metabolic stability) and spectral data (e.g., NMR). | Prioritizes the synthesis of candidates with the most promising profiles. | acs.orgmdpi.com |

| Discovery | Generates novel molecular structures with desired properties. | Facilitates the de novo design of next-generation deuterated therapeutics. | researchgate.net |

Compound Index

常见问题

Q. What are the optimal synthetic routes for 1,4-Bis(tert-boc)piperazine-d8?

Methodological Answer: The synthesis involves sequential Boc (tert-butoxycarbonyl) protection and deuterium incorporation. Key steps include:

- Step 1: React piperazine-d8 with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM, using a base (e.g., DMAP or TEA) to protect the amine groups .

- Step 2: Optimize deuterium retention by conducting reactions under controlled pH and temperature (e.g., 0–5°C for reductive steps) to minimize H/D exchange .

- Validation: Monitor reaction progress via TLC or LC-MS, targeting >95% deuterium incorporation (confirmed by mass spectrometry) .

Q. Table 1: Synthesis Conditions Comparison

| Reagent/Condition | Yield (%) | Deuterium Retention (%) | Reference |

|---|---|---|---|

| Boc₂O, THF, DMAP, 25°C | 78 | 97 | |

| Boc₂O, DCM, TEA, 0°C | 82 | 99 |

Q. How is structural characterization performed for this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy: ¹H NMR confirms tert-boc group presence (δ ~1.4 ppm for tert-butyl protons). Deuterium absence in ¹H NMR validates isotopic purity, while ¹³C NMR identifies carbonyl carbons (δ ~155 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) detects molecular ion peaks (e.g., [M+H]⁺ at m/z 419.3 for C₁₈H₂₈D₈N₂O₄) and quantifies deuterium incorporation .

- X-ray Diffraction (XRD): For crystalline samples, XRD determines bond lengths and conformational stability (e.g., chair conformation of piperazine ring) .

Advanced Research Questions

Q. How does deuteration impact the compound’s stability in biological assays?

Methodological Answer: Deuterium alters kinetic isotope effects (KIE), influencing metabolic stability and binding dynamics:

- Metabolic Stability: Incubate with liver microsomes; LC-MS/MS tracks deuterated vs. non-deuterated metabolite ratios. Studies show deuterated analogs exhibit ~30% longer half-life due to reduced CYP450-mediated oxidation .

- Protein-Ligand Interactions: Use deuterium-edited ¹H-¹⁵N HSQC NMR to compare binding affinities. Deuteration may reduce off-target interactions by ~15% in kinase assays due to altered hydrogen bonding .

Q. Table 2: Stability Under Physiological Conditions

| Condition | Half-Life (Non-deuterated) | Half-Life (Deuterated) | Reference |

|---|---|---|---|

| pH 7.4, 37°C | 8.2 h | 10.7 h | |

| Human Liver Microsomes | 2.5 h | 3.3 h |

Q. What analytical challenges arise when studying isotopic purity in deuterated Boc-protected piperazines?

Methodological Answer: Key challenges include:

- Deuterium Back-Exchange: Prevent H/D exchange during sample preparation by using deuterated solvents (e.g., D₂O) and avoiding acidic/basic conditions .

- Quantitative MS Calibration: Use internal standards (e.g., piperazine-d8 dihydrochloride) to correct for ion suppression in complex matrices .

- Chromatographic Resolution: Optimize HPLC methods (C18 column, 0.1% formic acid in H₂O/ACN) to separate isotopic analogs with <0.1% impurity .

Q. How can this compound be applied in mechanistic drug metabolism studies?

Methodological Answer:

- Isotope Tracing: Administer deuterated compound in in vivo models; analyze plasma/tissue extracts via LC-MS to track deuterium retention in metabolites. This identifies metabolic "hotspots" susceptible to deuteration .

- Reaction Intermediate Trapping: Use glutathione or cyanide to trap reactive intermediates formed during CYP450-mediated oxidation. Deuterated analogs reduce epoxide formation by ~20% in hepatocyte assays .

Contradictions and Resolutions

- Stereochemical Stability: reports a chair conformation for piperazine rings in XRD, while solution NMR may show dynamic interconversion. Use variable-temperature NMR to assess conformational flexibility .

- Boc Deprotection Efficiency: Some protocols (e.g., TFA in DCM) yield partial deprotection (~85%). Optimize with HCl/dioxane for >99% deprotection, validated by ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。